molecular formula C25H22N4O4 B11269536 4-{3-[(3-Methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

4-{3-[(3-Methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

Cat. No.: B11269536
M. Wt: 442.5 g/mol
InChI Key: JWBUTMYMYVNTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is a complex organic compound that belongs to the class of pyrazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core linked to a benzoic acid moiety through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazoloquinazoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the pyrazoloquinazoline intermediate with 3-methylphenyl isocyanate.

    Attachment of the benzoic acid moiety: The final step involves the coupling of the carbamoyl-substituted pyrazoloquinazoline with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrazoloquinazoline core.

    Substitution: The benzoic acid moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID: This compound shares a similar structure but differs in the presence of a methoxy group instead of the pyrazoloquinazoline core.

    4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}BENZOIC ACID: Another similar compound with a methyl group instead of the pyrazoloquinazoline core.

Uniqueness

The uniqueness of 4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID lies in its pyrazoloquinazoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

4-[3-[(3-methylphenyl)carbamoyl]-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C25H22N4O4/c1-14-4-2-5-17(12-14)27-24(31)18-13-26-29-22(15-8-10-16(11-9-15)25(32)33)21-19(28-23(18)29)6-3-7-20(21)30/h2,4-5,8-13,22,28H,3,6-7H2,1H3,(H,27,31)(H,32,33)

InChI Key

JWBUTMYMYVNTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C(=O)O)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.